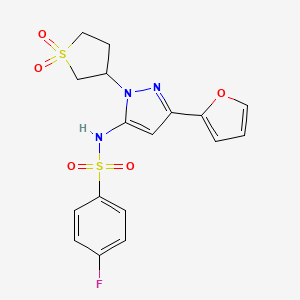
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide” is a chemical compound with the molecular formula C17H17N3O5S2 . It is a versatile chemical with potential applications in various scientific research fields. Its unique structure offers opportunities for investigating new drug targets, studying biological pathways, and designing innovative materials.
Aplicaciones Científicas De Investigación
Fluorescent Probes for Biological Applications
One study presents the design and synthesis of a fluorescent probe for detecting glutathione in biological systems. The probe, based on a pyrazoline derivative, demonstrates high sensitivity and selectivity towards glutathione, a crucial antioxidant in cells. This application highlights the utility of sulfonamide and pyrazoline compounds in developing tools for biological and biochemical research, particularly in fluorescent imaging and the detection of biothiols in various media, including living cells and serum (Wang et al., 2013).
Anticancer and Antimicrobial Activities
Research on the synthesis and bioactivity of benzenesulfonamides with a focus on their cytotoxicity and tumor-specificity shows promising results. Certain derivatives have demonstrated interesting cytotoxic activities, crucial for further anti-tumor activity studies. Additionally, some compounds exhibit strong inhibition against human carbonic anhydrase isoforms, suggesting their potential as anticancer agents (Gul et al., 2016).
Antitubercular Activity
Another study explores the antitubercular activity of novel hexahydro-2H-pyrano[3,2-c]quinoline analogs, demonstrating significant efficacy against Mycobacterium tuberculosis. This research indicates the potential of such compounds in the development of new antitubercular agents, contributing to the fight against tuberculosis (Kantevari et al., 2011).
Enzyme Inhibition for Drug Development
Further research into new sulfonamide derivatives explores their role as selective inhibitors of human carbonic anhydrase IX and XII isoforms. Such compounds show promise as anticancer drug candidates, highlighting the potential of sulfonamide-based compounds in therapeutic applications, particularly in targeting enzymes crucial for tumor growth and metastasis (Gul et al., 2018).
Organic Synthesis and Chemical Transformations
Additionally, the development of novel synthetic methodologies utilizing sulfonamide compounds for constructing fluorinated pyrazole derivatives showcases the versatility of these compounds in organic synthesis. Such methodologies offer new routes for the synthesis of structurally diverse compounds with potential applications in medicinal chemistry and drug development (Zhang et al., 2014).
Propiedades
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazol-3-yl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O5S2/c18-12-3-5-14(6-4-12)28(24,25)20-17-10-15(16-2-1-8-26-16)19-21(17)13-7-9-27(22,23)11-13/h1-6,8,10,13,20H,7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZAYGQBYMSHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CO3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

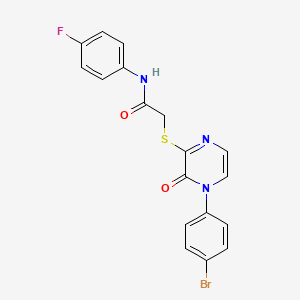
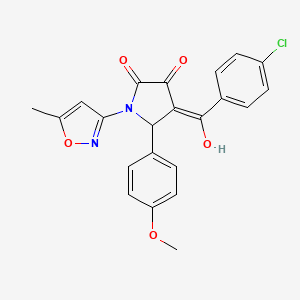
![[(3S,4S)-4-(Oxan-4-yl)pyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2537340.png)

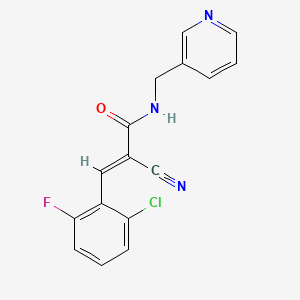

![(1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2537347.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide](/img/structure/B2537348.png)
![2-Methyl-5-[(E)-2-nitroethenyl]pyridine](/img/structure/B2537353.png)
![N-[2-(4-chlorophenyl)sulfonylethyl]cyclohexanamine](/img/structure/B2537354.png)
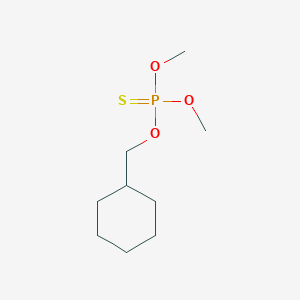
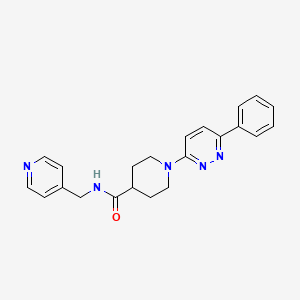
![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone](/img/structure/B2537357.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2537358.png)